Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by:
- A methyl ester group at position 4.
- A methyl substituent at position 3.
- A 4-(trifluoromethyl)phenyl group at position 6.
Triazolo-pyrimidines are heterocyclic compounds with applications in medicinal chemistry and agrochemicals due to their structural versatility and bioactivity.
Properties
IUPAC Name |
methyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c1-8-11(13(23)24-2)12(22-14(21-8)19-7-20-22)9-3-5-10(6-4-9)15(16,17)18/h3-7,12H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJOIZVPYUWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins. These proteins play a crucial role in cellular stress responses and inflammation, respectively.
Mode of Action
This compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins. This interaction results in the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway. The inhibition of these pathways leads to a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells. This results in promising neuroprotective and anti-inflammatory properties.
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties.
Result of Action
The result of the compound’s action is a significant reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This leads to promising neuroprotective activity. Additionally, the compound shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells.
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it is generally understood that factors such as temperature, pH, and the presence of other compounds can influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
Triazolopyrimidines, including Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, are capable of binding in the biological system with a variety of enzymes and receptors. They interact with these biomolecules, potentially influencing their function and the biochemical reactions they are involved in.
Biological Activity
Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazolo[1,5-a]pyrimidine class, which is known for diverse biological activities. The molecular formula is , with a molecular weight of 352.31 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For example, compounds structurally similar to our compound have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives demonstrated IC50 values ranging from 0.3 to 24 µM against cancer targets such as EGFR and VGFR2 . The specific mechanisms include:
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells effectively.
- Inhibition of Cell Migration : This property is crucial for preventing metastasis.
- Cell Cycle Arrest : The compounds can halt the progression of the cell cycle, leading to DNA fragmentation and cell death.
Antiviral Activity
Triazolo derivatives have also been explored for their antiviral properties. A study indicated that certain triazolo[1,5-a]pyrimidine compounds inhibited HIV-1 replication with IC50 values in the micromolar range (17.7 µM and 13.1 µM) . This suggests that this compound may possess similar antiviral activities.
Antimicrobial Activity
The compound's potential antimicrobial effects were investigated through various assays. Similar triazole derivatives have been reported to exhibit antibacterial activity against pathogenic bacteria . The mechanism often involves interference with bacterial cell wall synthesis or function.
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Phenylpyrazolo[3,4-d]pyrimidine analogs | Anticancer (MCF-7) | 0.3 µM | |
| Triazolo[1,5-a]pyrimidines | Antiviral (HIV-1) | 17.7 µM | |
| Triazolethiones | Antibacterial (various strains) | Varies |
The biological activities of this compound can be attributed to several mechanisms:
- Targeting Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases involved in cancer progression.
- Interference with Nucleic Acid Synthesis : Some derivatives act by inhibiting enzymes critical for nucleic acid metabolism.
- Reactive Oxygen Species (ROS) Generation : This leads to oxidative stress in cells, promoting apoptosis.
Scientific Research Applications
Anticancer Activity
Research indicates that Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- A375 (melanoma)
- MCF-7 (breast cancer)
- DU145 (prostate cancer)
The compound's mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. It may reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. This aspect is under investigation for potential use in developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been studied to understand how different substituents affect its biological activity. Key findings include:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 5 | Methyl | Enhances metabolic stability |
| 7 | Trifluoromethyl phenyl | Increases lipophilicity and receptor binding |
| 6 | Carboxylate | Critical for anticancer activity |
These modifications suggest that strategic alterations can enhance the compound's efficacy against targeted diseases.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against a panel of human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. Further investigation into its mechanism revealed that it induces apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, this compound was administered to models of induced inflammation. The compound significantly reduced swelling and pain indicators compared to control groups .
Comparison with Similar Compounds
Bioactivity and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may enhance bioactivity compared to chloro or methoxy substituents by improving receptor binding or metabolic stability .
- Core Heterocycle : Tetrazolo analogs () exhibit distinct bioactivity profiles compared to triazolo derivatives due to differences in hydrogen-bonding capacity .
- Ester Influence : Methyl esters (target compound) may offer improved lipophilicity over ethyl esters, affecting membrane permeability .
Key Research Findings
TMDP Efficiency : TMDP enables high-yield, eco-friendly synthesis of triazolo-pyrimidines, with recyclability up to five cycles without activity loss .
Substituent Effects :
- Trifluoromethyl : Enhances resistance to enzymatic degradation (common in agrochemicals and pharmaceuticals) .
- Halogenated Phenyls : Bromo and chloro substituents improve halogen bonding with biological targets .
Lumping Strategies : Compounds with similar structures (e.g., triazolo-pyrimidines) may be grouped for predictive modeling of bioactivity .
Q & A
Q. What are the most efficient synthetic routes for preparing this compound, and how do green chemistry principles apply?
Methodological Answer: The compound can be synthesized via multicomponent reactions using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. Two optimized protocols are:
- Method A: A water/ethanol (1:1 v/v) solvent system under reflux, yielding ~92% pure product after recrystallization .
- Method B: Molten-state TMDP at 65°C, eliminating volatile solvents and achieving similar yields (~92%) .
Key Advantages of TMDP:
- Non-flammable, recyclable (>5 cycles without activity loss), and reduces hazardous waste.
- Acts as a Lewis base and hydrogen-bond acceptor, enhancing reaction efficiency .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry and substituent positions. For example, the trifluoromethyl group shows distinct 19F NMR signals at δ −60 to −70 ppm .
- X-ray crystallography: Resolves ambiguities in fused-ring conformations. The dihydropyrimidine ring adopts an envelope conformation, with a dihedral angle of ~84° between the triazole and phenyl rings .
- IR spectroscopy: Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH/OH interactions .
Contradiction Resolution Example:
Discrepancies in NH signal assignments (e.g., broad vs. sharp peaks) can arise from tautomerism. Variable-temperature NMR or deuterium exchange experiments clarify dynamic behavior .
Advanced Research Questions
Q. How does regioselectivity in triazolopyrimidine synthesis impact biological activity, and what strategies control it?
Methodological Answer: Regioselectivity is influenced by:
- Catalyst choice: TMDP promotes cyclization at the N1 position of triazole, whereas acidic conditions favor N2 .
- Substituent effects: Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophilic attacks to the para position of the phenyl ring .
Case Study:
Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydrotriazolopyrimidine-6-carboxylate (Regioisomer A) shows higher CDK2 inhibition (IC₅₀ = 1.2 µM) than its 5-methyl counterpart (Regioisomer B, IC₅₀ = 3.8 µM) due to better hydrophobic pocket fit .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Molecular docking: Compare binding affinities to targets like CDK2 or MDM2-p53. For example, the trifluoromethyl group enhances π-π stacking but may sterically hinder smaller binding pockets .
- Solubility adjustments: Hydroxyl or carboxylate substituents improve aqueous solubility (e.g., logP reduced from 3.5 to 2.1) but may reduce membrane permeability .
Q. What experimental strategies validate the recyclability and stability of TMDP in large-scale synthesis?
Methodological Answer:
- Recycling tests: After each reaction cycle, recover TMDP via filtration or solvent evaporation. Monitor activity over 5+ cycles using reaction yield and NMR purity .
- Thermogravimetric analysis (TGA): Confirms TMDP’s thermal stability up to 200°C, ensuring no degradation during molten-state reactions .
Critical Note:
Despite noting TMDP’s potential toxicity, its LD₅₀ (oral, rat) is >2000 mg/kg, classifying it as safer than piperidine (LD₅₀ = 400 mg/kg) .
Q. How do solvent polarity and reaction temperature influence the compound’s tautomeric equilibrium?
Methodological Answer:
- Polar solvents (e.g., DMF): Stabilize the enol tautomer via hydrogen bonding, observed as a downfield NH shift (δ 10.5 ppm) in NMR .
- Nonpolar solvents (e.g., benzene): Favor the keto form, with a C=O stretch at 1705 cm⁻¹ in IR .
- Temperature effects: Higher temps (>80°C) shift equilibrium toward the keto form, verified by variable-temperature NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
